molecular formula C7H14S B13275026 1-Cyclopropylbutane-1-thiol

1-Cyclopropylbutane-1-thiol

Cat. No.: B13275026
M. Wt: 130.25 g/mol
InChI Key: GDYNTTYVZPERNY-UHFFFAOYSA-N
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Description

1-Cyclopropylbutane-1-thiol is an organic compound characterized by the presence of a cyclopropyl group attached to a butane chain, which in turn is bonded to a thiol group. This compound is part of the larger family of thiols, known for their distinctive sulfur-hydrogen (SH) group. Thiols are often recognized for their strong, often unpleasant odors, and their significant role in various chemical reactions due to the high nucleophilicity of sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium hydrosulfide under basic conditions. This reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the bromide ion.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form 1-Cyclopropylbutane-1-disulfide.

    Reduction: Thiols can be reduced to form corresponding hydrocarbons. this reaction is less common for this compound.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Alkyl halides, thiourea, or other nucleophiles.

Major Products Formed:

    Oxidation: 1-Cyclopropylbutane-1-disulfide.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted thiols depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropylbutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylbutane-1-thiol involves its high nucleophilicity due to the sulfur atom. This allows it to participate in various nucleophilic substitution reactions, where it can attack electrophilic centers in other molecules. The cyclopropyl group also imparts unique reactivity due to the ring strain, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    Cyclopropylmethanethiol: Similar structure but with a shorter carbon chain.

    Cyclopropylmethyl sulfide: Contains a sulfide group instead of a thiol group.

    Butane-1-thiol: Lacks the cyclopropyl group.

Uniqueness: 1-Cyclopropylbutane-1-thiol is unique due to the presence of both the cyclopropyl group and the thiol group. The cyclopropyl group introduces ring strain, which can influence the compound’s reactivity and stability. The thiol group provides high nucleophilicity, making it a versatile compound in various chemical reactions.

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

1-cyclopropylbutane-1-thiol

InChI

InChI=1S/C7H14S/c1-2-3-7(8)6-4-5-6/h6-8H,2-5H2,1H3

InChI Key

GDYNTTYVZPERNY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CC1)S

Origin of Product

United States

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